Cas no 10199-69-6 (1-methyl-4-phenyl-1H-pyrazole)
1-methyl-4-phenyl-1H-pyrazole structure
Product Name:1-methyl-4-phenyl-1H-pyrazole
CAS番号:10199-69-6
MF:C10H10N2
メガワット:158.199801921844
MDL:MFCD12964229
CID:1131546
PubChem ID:13692442
Update Time:2025-04-20
1-methyl-4-phenyl-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 1-methyl-4-phenylpyrazole
- AGN-PC-00NLWX
- 1-Methyl-4-phenyl-pyrazol
- 1-methyl-4-phenyl-pyrazole
- 1H-Pyrazole, 1-methyl-4-phenyl-
- SureCN244970
- CTK0G7861
- AKOS012064713
- 1-methyl-4-phenyl-1H-pyrazole
- 4-phenyl-1-methylpyrazole
- 1-Methyl-4-phenyl-1H-pyrazol
- AGN-PC-00NLWX; 1-Methyl-4-phenyl-pyrazol; 1-methyl-4-phenyl-pyrazole; 1H-Pyrazole, 1-methyl-4-phenyl-; SureCN244970; CTK0G7861; AKOS012064713; 1-methyl-4-phenyl-1H-pyrazole; 4-phenyl-1-methylpyrazole; 1-Methyl-4-phenyl-1H-pyrazol;
- DTXSID90546841
- 10199-69-6
- EN300-328559
- DFMTZSKRSKATQR-UHFFFAOYSA-N
- Z1013760912
- DB-111348
- E90809
- SCHEMBL244970
-
- MDL: MFCD12964229
- インチ: 1S/C10H10N2/c1-12-8-10(7-11-12)9-5-3-2-4-6-9/h2-8H,1H3
- InChIKey: DFMTZSKRSKATQR-UHFFFAOYSA-N
- ほほえんだ: N1(C)C=C(C=N1)C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 158.0845
- どういたいしつりょう: 158.084398327g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 141
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 17.8Ų
じっけんとくせい
- PSA: 17.82
- LogP: 2.08710
1-methyl-4-phenyl-1H-pyrazole 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM484328-1g |
1-Methyl-4-phenyl-1H-pyrazole |
10199-69-6 | 95% | 1g |
$860 | 2022-06-14 | |
| Enamine | EN300-328559-0.05g |
1-methyl-4-phenyl-1H-pyrazole |
10199-69-6 | 95.0% | 0.05g |
$205.0 | 2025-03-18 | |
| Enamine | EN300-328559-0.1g |
1-methyl-4-phenyl-1H-pyrazole |
10199-69-6 | 95.0% | 0.1g |
$306.0 | 2025-03-18 | |
| Enamine | EN300-328559-0.25g |
1-methyl-4-phenyl-1H-pyrazole |
10199-69-6 | 95.0% | 0.25g |
$438.0 | 2025-03-18 | |
| Enamine | EN300-328559-0.5g |
1-methyl-4-phenyl-1H-pyrazole |
10199-69-6 | 95.0% | 0.5g |
$691.0 | 2025-03-18 | |
| Enamine | EN300-328559-1.0g |
1-methyl-4-phenyl-1H-pyrazole |
10199-69-6 | 95.0% | 1.0g |
$884.0 | 2025-03-18 | |
| Enamine | EN300-328559-2.5g |
1-methyl-4-phenyl-1H-pyrazole |
10199-69-6 | 95.0% | 2.5g |
$1735.0 | 2025-03-18 | |
| Enamine | EN300-328559-5.0g |
1-methyl-4-phenyl-1H-pyrazole |
10199-69-6 | 95.0% | 5.0g |
$2566.0 | 2025-03-18 | |
| Enamine | EN300-328559-10.0g |
1-methyl-4-phenyl-1H-pyrazole |
10199-69-6 | 95.0% | 10.0g |
$3807.0 | 2025-03-18 | |
| Enamine | EN300-328559-1g |
1-methyl-4-phenyl-1H-pyrazole |
10199-69-6 | 95% | 1g |
$884.0 | 2023-09-04 |
1-methyl-4-phenyl-1H-pyrazole 関連文献
-
1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
10199-69-6 (1-methyl-4-phenyl-1H-pyrazole) 関連製品
- 1079178-22-5(4-(1-Methyl-1H-pyrazol-4-yl)aniline)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
推奨される供給者
Hebei Liye chemical Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬